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molecular formula C14H20ClN3O4 B8429644 Isopropyl 4-[(6-chloro-5-methoxypyrimidin-4-yl)oxy]piperidine-1-carboxylate

Isopropyl 4-[(6-chloro-5-methoxypyrimidin-4-yl)oxy]piperidine-1-carboxylate

Cat. No. B8429644
M. Wt: 329.78 g/mol
InChI Key: ZSTVVHDPLQWOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Sodium tert-butoxide (8.28 mL, 67.61 mmol) was added portionwise to a mixture of 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (4.94 g, 28.17 mmol) isopropyl 4-(6-chloro-5-methoxypyrimidin-4-yloxy)piperidine-1-carboxylate (9.29 g, 28.17 mmol) and in dioxane (136 mL) at 18°C over a period of 1 minute under nitrogen. The mixture was degassed by subjecting to vacuum then nitrogen atmosphere (six times). Palladium(II) acetate (0.063 g, 0.28 mmol) and 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo{3.3.3}undecane (0.200 mL, 0.56 mmol) was added and the mixture degassed again. The resulting suspension was stirred at 90 °C for 3 hours. Palladium(II) acetate (0.126 g, 0.56 mmol) and 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo{3.3.3}undecane (0.400 mL, 1.12 mmol) was added and the reaction stirred at 90 °C for 5 hours. The reaction mixture was diluted with water (100 mL) then extracted with EtOAc (300 mL), and washed with saturated brine (100 mL). The aqueous was extracted with EtOAc ( 100 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography (330g column), elution gradient 0 to 10% EtOH in DCM (rising quickly to 5% then more slowly to 10%). Pure fractions were evaporated to dryness to afford impure isopropyl 4-(5-methoxy-6-(2-methyl-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylamino)pyrimidin-4-yloxy)piperidine-1-carboxylate, EN02029-80-P, as a yellow solid. The chromatography was repeated to give a slightly purer sample, EN02029-80-P2. This was triturated with Et2O (40 mL) to give a mobile solid which was filtered off and washed with Et2O (2 x 10 mL) then hexane (2 x 10 mL) to give a pale yellow solid, EN02029-80-solid 1. Analysis of this compound showed good purity so this mobile pale yellow solid was handed in as EN02029-80-01.
Quantity
0.000563 mol
Type
reagent
Reaction Step One
Quantity
0.136 L
Type
solvent
Reaction Step Two
Quantity
0.0282 mol
Type
reactant
Reaction Step Three
Quantity
0.0282 mol
Type
reactant
Reaction Step Four
Quantity
0.000563 mol
Type
catalyst
Reaction Step Five
Quantity
0.000282 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
152
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.000563 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.136 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.0282 mol
Type
reactant
Smiles
CC1=C(C=CC(=N1)N2C=NC=N2)N
Step Four
Name
Quantity
0.0282 mol
Type
reactant
Smiles
CC(C)OC(=O)N1CCC(CC1)OC2=C(C(=NC=N2)Cl)OC
Step Five
Name
Quantity
0.000563 mol
Type
catalyst
Smiles
CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C
Name
Quantity
0.000282 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=N1)N2C=NC=N2)NC3=C(C(=NC=N3)OC4CCN(CC4)C(=O)OC(C)C)OC
Measurements
Type Value Analysis
YIELD 48.49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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